molecular formula C23H22N2O4S B2827289 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide CAS No. 922036-37-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide

Cat. No. B2827289
CAS RN: 922036-37-1
M. Wt: 422.5
InChI Key: XQIARDYSQWXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioorganic Chemistry

The synthesis of [1,4]oxazepine-based sulfonamides demonstrates innovative approaches in organic chemistry to produce compounds with potent enzyme inhibition capabilities, specifically targeting human carbonic anhydrases. These compounds are synthesized through reactions involving unprotected primary sulfonamide groups, facilitating ring-forming cascades to produce novel classes of inhibitors (A. Sapegin et al., 2018).

Medicinal Chemistry Applications

Sulfonamide derivatives have been explored for their anti-HIV, antifungal, and antimicrobial activities, showcasing the broad therapeutic potential of these compounds. Novel chiral and achiral sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized, characterized, and tested in vitro for their biological activities, indicating significant potential in drug development (M. Zareef et al., 2007).

Antimicrobial and Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been studied for their effectiveness as antimicrobial and antiproliferative agents. These studies include the design, synthesis, and evaluation of these compounds' activities, highlighting their importance in developing new therapeutic agents (Shimaa M. Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibitors

Research into sulfonamide-based carbonic anhydrase inhibitors has produced compounds with strong inhibition properties. This research not only advances our understanding of enzyme inhibition but also contributes to the development of new therapeutic agents for treating conditions related to enzyme dysregulation (A. Sapegin et al., 2018).

Novel Syntheses and Heterocyclic Systems

Studies on the construction of complex heterocyclic systems, such as dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, through tandem aromatic nucleophilic substitution processes showcase the versatility of sulfonamide derivatives in synthesizing novel compounds with potential therapeutic applications (A. Sapegin et al., 2012).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-16-6-9-18(10-7-16)30(27,28)24-17-8-12-21-19(14-17)23(26)25(3)20-13-15(2)5-11-22(20)29-21/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIARDYSQWXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.